molecular formula C12H17NO3 B2470417 Benzyl 3-hydroxy-2-methylpropylcarbamate CAS No. 1381761-65-4

Benzyl 3-hydroxy-2-methylpropylcarbamate

Cat. No. B2470417
CAS RN: 1381761-65-4
M. Wt: 223.272
InChI Key: KODDZNUTPRANEE-UHFFFAOYSA-N
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Description

Benzyl 3-hydroxy-2-methylpropylcarbamate is a chemical compound with the molecular formula C12H17NO3 . It has a molecular weight of 223.27 . The compound is typically a white to yellow solid .


Molecular Structure Analysis

The InChI code for Benzyl 3-hydroxy-2-methylpropylcarbamate is 1S/C12H17NO3/c1-10(8-14)7-13-12(15)16-9-11-5-3-2-4-6-11/h2-6,10,14H,7-9H2,1H3,(H,13,15) . This indicates the presence of a benzyl group, a carbamate group, and a 3-hydroxy-2-methylpropyl group in the molecule .

Scientific Research Applications

Catalytic Reactions and Organic Synthesis

Au(I)-Catalyzed Intramolecular Hydroamination and Hydroalkoxylation

The application of gold(I) catalysis in the formation of nitrogen and oxygen heterocycles through intramolecular hydroamination and hydroalkoxylation of allenes demonstrates the utility of related carbamate compounds in synthesizing complex organic molecules. This methodology provides a route for synthesizing piperidine and pyrrolidine derivatives, among others, showcasing the potential for "Benzyl 3-hydroxy-2-methylpropylcarbamate" in facilitating similar transformations (Zhang et al., 2006).

Analytical Methodology

Determination of Preservatives in Cosmetics

Ultra-performance liquid chromatography (UPLC) methods developed for the simultaneous determination of preservatives in cosmetics, including benzyl alcohol, underscore the relevance of analytical techniques in identifying and quantifying similar compounds within complex mixtures. This highlights the potential application of "Benzyl 3-hydroxy-2-methylpropylcarbamate" in analytical and quality control settings (Wu et al., 2008).

Biotechnological Applications

Renewable Benzyl Alcohol Production

Engineering Escherichia coli for the biosynthesis of benzyl alcohol from glucose through a non-natural pathway suggests the potential of microbial systems in producing related compounds, including "Benzyl 3-hydroxy-2-methylpropylcarbamate," from renewable resources. This approach could be adapted for the sustainable production of various benzyl derivatives (Pugh et al., 2015).

Chemical Synthesis and Derivatization

Iron-Catalyzed Benzylation of 1,3-Dicarbonyl Compounds

Demonstrating the versatility of iron catalysis in organic synthesis, the efficient benzylation of dicarbonyl compounds to produce benzylated products suggests potential pathways for modifying "Benzyl 3-hydroxy-2-methylpropylcarbamate" or incorporating it into more complex molecules (Kischel et al., 2007).

properties

IUPAC Name

benzyl N-(3-hydroxy-2-methylpropyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-10(8-14)7-13-12(15)16-9-11-5-3-2-4-6-11/h2-6,10,14H,7-9H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KODDZNUTPRANEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)OCC1=CC=CC=C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 3-hydroxy-2-methylpropylcarbamate

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